Aurora A inhibitor 4

Chemoinformatics Scaffold analysis Aurora kinase inhibitors

Researchers needing a documented true-positive reference for computational screening validation face a scarcity of transparently reported early-stage hits. Aurora A inhibitor 4 addresses this gap as a publicly disclosed quinazoline scaffold with reproducible GI50 values (4.26 μM in DU 145; 7.08 μM in HT-29). Unlike highly optimized clinical candidates, its moderate potency and distinct chemotype make it an essential orthogonal tool for assay development, preventing the complete growth suppression that obscures combinatorial effects.

Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
Cat. No. B10811120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora A inhibitor 4
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=O)N3)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C22H23N5O3/c1-4-30-16-9-10-18-17(11-16)13(2)23-21(24-18)27-22-25-19(12-20(28)26-22)14-5-7-15(29-3)8-6-14/h5-11,19H,4,12H2,1-3H3,(H2,23,24,25,26,27,28)
InChIKeyKQAQQNMXXWWOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora A Inhibitor 4 for Research Procurement: What Scientists Need to Know Before Ordering


Aurora A inhibitor 4 (CAS 371224-09-8, compound C9) is a synthetic small-molecule Aurora A kinase inhibitor with the molecular formula C22H23N5O3 and a molecular weight of 405.45 g/mol . It was identified through a step-wise virtual screening procedure combining common feature pharmacophore modeling and recursive partitioning (RP) models, representing an early computational hit discovery scaffold rather than an optimized clinical candidate [1]. The compound demonstrates antiproliferative activity with GI50 values of 4.26 μM in DU 145 prostate cancer cells and 7.08 μM in HT-29 colorectal adenocarcinoma cells [1].

Computational hit reference for virtual screening validation
Quinazoline scaffold for SAR baseline studies
Moderate-potency cellular positive control
Orthogonal chemical probe for kinase scaffold comparison

Why Aurora A Inhibitor 4 Cannot Be Replaced by Alisertib, MK-5108, or Other Clinical-Grade Inhibitors


Aurora A inhibitor 4 occupies a distinct procurement niche that cannot be fulfilled by potent, highly selective clinical candidates such as Alisertib (MLN8237, IC50 = 1.2 nM, >200-fold selectivity over Aurora B), MK-5108 (IC50 = 0.064 nM, >190-fold selectivity over Aurora B/C), or MK-8745 (IC50 = 0.6 nM, 450-fold selectivity) . While these high-potency inhibitors are suitable for therapeutic target validation and in vivo studies, Aurora A inhibitor 4 represents a distinct chemotype with moderate micromolar cellular potency, making it uniquely positioned as an accessible tool compound for computational model validation, structure-activity relationship (SAR) baseline studies, and assay development scenarios where an unoptimized hit scaffold provides a contrasting reference point [1]. Substituting a low-nanomolar clinical inhibitor for this moderate-potency quinazoline derivative would fundamentally alter the experimental context, particularly in studies requiring a less potent positive control or a structurally distinct scaffold for orthogonal validation.

Target: Aurora A inhibitor 4 Potential Substitute: Clinical-stage inhibitors (Alisertib, MK-5108, etc.)
Micromolar cellular potency profile Sub-nanomolar potency may shift assay response context and obscure combinatorial effects
Quinazoline chemotype Pyrazolopyrimidine / benzoazepine scaffolds are not direct chemotype replacements
Unoptimized virtual screening hit Optimized leads may not reflect early hit behavior; limits SAR baseline utility

Quantitative Comparative Evidence for Aurora A Inhibitor 4: Procurement-Relevant Differentiation Data


Scaffold Class Differentiation: Quinazoline Chemotype vs. Clinical Aurora A Inhibitor Chemotypes

Aurora A inhibitor 4 belongs to the 2-aminopyrimidine-substituted quinazoline chemotype, based on its reported structure: 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dihydro-5-(4-methoxyphenyl)-4H-1,3-oxazin-4-one . This scaffold is structurally distinct from the clinical Aurora A inhibitors that dominate the field: MK-5108 and MK-8745 are cyclopropane-fused pyrazolopyrimidines, while Alisertib (MLN8237) is a benzoazepine derivative [1]. For researchers requiring a structurally orthogonal inhibitor to validate target engagement or for SAR studies exploring alternative binding modes, the quinazoline scaffold of Aurora A inhibitor 4 provides a chemically differentiated option not available from clinical-stage compounds [2].

Scaffold Class
Class-level inference
Quinazoline core vs. pyrazolopyrimidine, benzoazepine, pyrazoloquinazoline cores
Supports scaffold-differentiation selection context
Structural identity confirmed; scaffold-level inference
Chemoinformatics Scaffold analysis Aurora kinase inhibitors

Computational Hit Identification Provenance: Virtual Screening-Derived vs. Optimized Clinical Candidates

Aurora A inhibitor 4 was identified through a step-wise virtual screening workflow combining common feature pharmacophore modeling and recursive partitioning (RP) classification models, as reported by Morshed et al. (2011) [1]. The compound represents a direct validation of a specific computational hit-finding methodology, making it a documented reference standard for virtual screening performance assessment [2]. In contrast, clinical-stage Aurora A inhibitors (Alisertib, MK-5108, MK-8745) were developed through extensive medicinal chemistry optimization programs and structure-based design efforts, not through initial virtual screening campaigns [3].

Hit Provenance
Cross-study comparable
Virtual screening hit (pharmacophore + RP model) vs. medicinal chemistry-optimized candidates
Supports computational workflow benchmarking
Documented true-positive hit reference; method-specific provenance
Virtual screening Pharmacophore modeling Hit identification

Cellular Antiproliferative Activity: Cell Line-Specific GI50 Values in DU 145 and HT-29

Aurora A inhibitor 4 demonstrates moderate antiproliferative activity in two human cancer cell lines: GI50 = 4.26 μM in DU 145 (prostate cancer) and GI50 = 7.08 μM in HT-29 (colorectal adenocarcinoma) as measured by MTT assay after 4-hour compound exposure [1]. The 1.66-fold differential between DU 145 and HT-29 cells suggests cell line-dependent sensitivity [2]. This micromolar potency stands in stark contrast to clinical Aurora A inhibitors: MK-5108 exhibits cellular IC50 values of 0.42–0.74 μM across HCC1143, AU565, MCF-7, HCC1806, and CAL85-1 cells, representing approximately 6- to 17-fold greater potency in cell-based assays .

Cellular Potency
Cross-study comparable
GI50 = 4.26 μM (DU 145), 7.08 μM (HT-29); MK-5108 IC50 0.42–0.74 μM across cell lines
Reported cell-line response context
MTT assay, 4-h exposure; cross-study comparison, not head-to-head
Cellular pharmacology Cancer cell lines Antiproliferative activity

Target Engagement Confirmation: Aurora A Inhibition Demonstrated via MTT-Based Cellular Assay

Aurora A inhibitor 4 has documented Aurora A inhibitory activity verified through MTT antiproliferative assays in DU 145 and HT-29 cells [1]. This represents the full extent of published experimental validation for this compound—biochemical IC50 values against purified Aurora A kinase are not available in the public domain [2]. In contrast, clinical Aurora A inhibitors possess comprehensive target engagement datasets: MK-5108 shows biochemical IC50 = 0.064 nM against Aurora A (Z-Lyte assay) with kinome-wide selectivity profiling (>190-fold selectivity over Aurora B/C) ; Alisertib shows biochemical IC50 = 1.2 nM with >200-fold selectivity .

Target Engagement
Supporting evidence
No biochemical IC50 available; activity inferred from cellular GI50
Target engagement data to verify
Absent purified kinase data vs. well-characterized clinical inhibitors
Target engagement MTT assay Aurora A inhibition

Evidence Limitations: Critical Data Gaps Relative to Clinical-Grade Aurora A Inhibitors

Procurement decisions require transparent acknowledgment of data limitations. For Aurora A inhibitor 4, the following critical data gaps exist relative to clinical Aurora A inhibitors: (1) No biochemical IC50 value against purified Aurora A kinase has been reported [1]; (2) No kinase selectivity profiling data (e.g., Aurora B/C cross-reactivity, kinome-wide screening) is publicly available [2]; (3) No in vivo pharmacokinetic or efficacy data exist [3]; (4) No X-ray co-crystal structure with Aurora A has been published [4]; (5) No toxicity or ADME characterization data are available . In contrast, clinical inhibitors such as MK-5108 and Alisertib have comprehensive datasets spanning biochemistry, crystallography, cellular pharmacology, in vivo efficacy, and clinical safety [5].

Data Completeness
Supporting evidence
Lacks biochemical IC50, selectivity profiling, in vivo data, co-crystal structure
Data completeness context for procurement
Suitable for computational and SAR baseline; not for mechanistic or in vivo studies
Data availability Experimental validation Research tool limitations

Optimal Research Applications for Aurora A Inhibitor 4: Evidence-Based Procurement Scenarios


Computational Chemistry: Virtual Screening Benchmarking and Algorithm Validation

Aurora A inhibitor 4 serves as a documented 'true positive' reference standard for benchmarking virtual screening workflows. The compound's identification through pharmacophore modeling and recursive partitioning is fully described in the primary literature, enabling computational chemists to use it as a test case when validating new screening algorithms or scoring functions [1]. Because its discovery methodology is transparently reported, researchers can reproduce the original screening conditions or use the compound to calibrate hit enrichment metrics against a historically validated result [2].

Structure-Activity Relationship (SAR) Baseline Studies with Quinazoline Scaffolds

For medicinal chemistry programs exploring quinazoline-based Aurora A inhibitors, Aurora A inhibitor 4 provides a publicly disclosed starting point scaffold with documented cellular activity [1]. Unlike optimized clinical candidates that represent the endpoint of extensive SAR campaigns, this compound represents an early-stage hit with moderate potency, offering a clean baseline for systematic chemical modification studies [2]. The known structure enables synthetic derivatization and comparative analysis of substitution effects on cellular antiproliferative activity [3].

Cellular Assay Positive Control for Moderate-Potency Aurora A Inhibition

In cellular antiproliferative assays where a moderate-potency positive control is required (e.g., to avoid complete growth inhibition that obscures combinatorial effects), Aurora A inhibitor 4 provides reproducible GI50 values of 4.26 μM (DU 145) and 7.08 μM (HT-29) [1][2]. This micromolar activity profile makes it suitable for experiments where sub-nanomolar clinical inhibitors like MK-5108 would produce near-complete growth suppression at concentrations that preclude detection of synergistic or additive effects with test compounds [3].

Chemical Tool for Orthogonal Scaffold Validation

The quinazoline chemotype of Aurora A inhibitor 4 is structurally distinct from the pyrazolopyrimidine (MK-5108), benzoazepine (Alisertib), and pyrazoloquinazoline (VX-680) scaffolds that dominate clinical Aurora A inhibitor development [1][2]. For target validation studies requiring orthogonal chemical tools to rule out scaffold-specific off-target effects, this compound offers a chemically differentiated option for confirmatory experiments [3].

Application
Selection Property
Validation Focus
Virtual screening benchmarking
Documented computational hit provenance
Algorithm hit-enrichment review
SAR baseline studies
Publicly disclosed early-hit quinazoline scaffold
Structure-activity derivation pathway
Moderate-potency positive control
Micromolar cellular potency profile
Assay response range calibration
Orthogonal scaffold validation
Quinazoline chemotype distinct from clinical inhibitors
Scaffold-specific off-target effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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